molecular formula C12H23NO4 B6236836 5-{[(tert-butoxy)carbonyl]amino}heptanoic acid CAS No. 2353048-71-0

5-{[(tert-butoxy)carbonyl]amino}heptanoic acid

Cat. No.: B6236836
CAS No.: 2353048-71-0
M. Wt: 245.3
InChI Key:
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Description

“5-{[(tert-butoxy)carbonyl]amino}heptanoic acid” is a chemical compound with the IUPAC name 5-((tert-butoxycarbonyl)amino)heptanoic acid . It has a molecular weight of 245.32 . This compound is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H23NO4/c1-5-9(7-6-8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 245.32 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-{[(tert-butoxy)carbonyl]amino}heptanoic acid involves the protection of the amine group followed by the addition of a heptanoic acid derivative.", "Starting Materials": [ "tert-butyl carbamate", "heptanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "dimethylaminopyridine (DMAP)", "diisopropylethylamine (DIPEA)", "dichloromethane (DCM)", "ethyl acetate", "sodium bicarbonate (NaHCO3)", "brine", "magnesium sulfate (MgSO4)" ], "Reaction": [ "tert-butyl carbamate is reacted with heptanoic acid in the presence of DCC, DMAP, and DIPEA in DCM to form the protected amine derivative", "the reaction mixture is then washed with NaHCO3 and brine, dried over MgSO4, and concentrated to yield the protected amine", "the protected amine is then reacted with ethyl chloroformate in ethyl acetate to form the tert-butoxycarbonyl (Boc) protected amine", "the Boc-protected amine is then deprotected using trifluoroacetic acid (TFA) in DCM to yield 5-{[(tert-butoxy)carbonyl]amino}heptanoic acid" ] }

CAS No.

2353048-71-0

Molecular Formula

C12H23NO4

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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